molecular formula C14H8CuO8-2 B14693367 Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) CAS No. 32628-05-0

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-)

Cat. No.: B14693367
CAS No.: 32628-05-0
M. Wt: 367.75 g/mol
InChI Key: UCPROVVOIQFRKZ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is a coordination compound where copper is complexed with two 4-hydroxysalicylate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) typically involves the reaction of copper(II) salts with 4-hydroxysalicylic acid under controlled conditions. One common method is to dissolve copper(II) sulfate in water and then add an aqueous solution of 4-hydroxysalicylic acid. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution: The hydroxyl groups on the salicylate ligands can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper center.

    Nucleophiles: Ammonia or other amines can be used in substitution reactions to replace the hydroxyl groups.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while substitution reactions may yield new coordination compounds with different ligands.

Scientific Research Applications

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) has several scientific research applications:

    Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.

    Biology: The compound’s potential biological activity is of interest, particularly its interactions with biomolecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its use in medical applications, such as antimicrobial agents or enzyme inhibitors.

    Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.

Mechanism of Action

The mechanism of action of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) involves its ability to interact with various molecular targets. The copper center can coordinate with different ligands, influencing the compound’s reactivity and stability. The hydroxyl groups on the salicylate ligands can form hydrogen bonds and participate in other interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-hydroxycoumarin) derivatives: These compounds also contain hydroxyl groups and exhibit similar coordination chemistry.

    Copper(II) salicylate: Another copper complex with salicylate ligands, but without the hydroxyl groups.

Uniqueness

Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is unique due to the presence of both hydroxyl and salicylate groups, which provide distinct chemical properties and reactivity

Properties

CAS No.

32628-05-0

Molecular Formula

C14H8CuO8-2

Molecular Weight

367.75 g/mol

IUPAC Name

copper;4-carboxybenzene-1,3-diolate

InChI

InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-4

InChI Key

UCPROVVOIQFRKZ-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1[O-])[O-])C(=O)O.C1=CC(=C(C=C1[O-])[O-])C(=O)O.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.